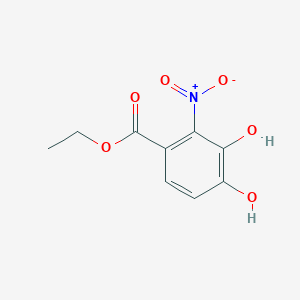

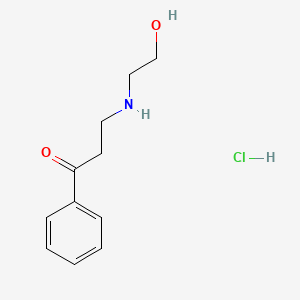

![molecular formula C21H18ClN5O2 B2405753 (3-(2-clorofenil)-5-metilisoxazol-4-il)(2-metil-8,9-dihidropirazolo[1,5-a]pirido[3,4-e]pirimidin-7(6H)-il)metanona CAS No. 1797189-93-5](/img/structure/B2405753.png)

(3-(2-clorofenil)-5-metilisoxazol-4-il)(2-metil-8,9-dihidropirazolo[1,5-a]pirido[3,4-e]pirimidin-7(6H)-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.

BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

Antecedentes:: Las pirazolo[1,5-a]pirimidinas son andamios importantes que se encuentran en varios fármacos sintéticos. Exhiben diversas actividades farmacológicas y se han investigado por sus posibles aplicaciones terapéuticas.

Aplicaciones::- Inhibidores del Receptor de Proteína Morfogenética Ósea: Algunas pirazolo[1,5-a]pirimidinas actúan como inhibidores de los receptores de proteína morfogenética ósea. Estos compuestos son relevantes para tratar afecciones como la anemia, la distrofia muscular y la aterosclerosis .

- Análogos de Purina: Ciertas pirazolo[1,5-a]pirimidinas exhiben actividad inhibitoria de la fosfodiesterasa de AMPc, lo que las convierte en posibles candidatas para modular las vías de señalización celular .

- Inhibidores de la Tirosincinasa: Los investigadores han explorado las pirazolo[1,5-a]pirimidinas como inhibidores de la tirosincinasa, que juegan un papel crucial en la terapia del cáncer y otras enfermedades .

Agroquímicos

Antecedentes:: Los 2-cianoacrilatos y los acrilatos de fenilo se utilizan ampliamente en agroquímicos debido a sus mecanismos de acción únicos y perfiles ambientales favorables.

Aplicaciones::- Pesticidas y herbicidas: La estructura del compuesto puede permitir el desarrollo de nuevos agroquímicos con perfiles de eficacia y seguridad mejorados .

Síntesis Orgánica

Antecedentes:: La reacción tipo Biginelli, que implica la condensación de compuestos 1,3-dicarbonílicos con aldehídos y aminopirazoles, proporciona una plataforma versátil para sintetizar pirazolo[1,5-a]pirimidinas.

Aplicaciones::- Síntesis sin catalizador: El compuesto se puede sintetizar sin necesidad de catalizadores, obteniendo 2-aril-6-RC(O)-4,7-dihidropirazolo[1,5-a]pirimidin-3-carbonitrilos. Este método es valioso para una síntesis orgánica eficiente y respetuosa con el medio ambiente .

Reacciones Catalizadas por Metales de Transición

Antecedentes:: Las reacciones catalizadas por metales de transición juegan un papel crucial en la síntesis orgánica.

Aplicaciones::- Acoplamiento de Suzuki–Miyaura: El compuesto podría servir potencialmente como sustrato en las reacciones de acoplamiento cruzado de Suzuki–Miyaura, lo que lleva a la formación de compuestos biarílicos. Tales reacciones se utilizan ampliamente para la formación de enlaces carbono-carbono .

Propiedades

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-12-9-18-23-10-14-11-26(8-7-17(14)27(18)24-12)21(28)19-13(2)29-25-20(19)15-5-3-4-6-16(15)22/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOONMOJGGCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)

![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)

![N-(3,5-dimethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2405682.png)

![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)

![N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2405693.png)